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molecular formula C7H8N4O B1384165 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 90065-66-0

2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No. B1384165
M. Wt: 164.16 g/mol
InChI Key: ZPCBWFNVTDNYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897607B2

Procedure details

To a suspension of 2-amino-6-(methylamino)pyrimidin-4-ol (40.5 g, 289 mmol) in methanol (300 ml) was added 40% aqueous chloroacetoaldehyde (51.6 ml, 318 mmol) and potassium carbonate (44.0 g, 318 mmol), and the mixture was refluxed for 1 hour. After cooling, the resulting crystals were collected by filtration and washed with water to give 19.4 g (41%) of the title compound.
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
51.6 mL
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](O)[CH:5]=[C:4]([NH:9][CH3:10])[N:3]=1.Cl[CH2:12]C=O.[C:15](=[O:18])([O-])[O-].[K+].[K+]>CO>[NH2:1][C:2]1[NH:7][C:15](=[O:18])[C:5]2[CH:6]=[CH:12][N:9]([CH3:10])[C:4]=2[N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
40.5 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)O)NC
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
51.6 mL
Type
reactant
Smiles
ClCC=O
Name
Quantity
44 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
NC=1NC(C2=C(N1)N(C=C2)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.4 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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